1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene

Vue d'ensemble

Description

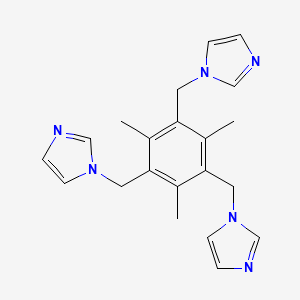

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a compound that features a benzene ring substituted with three imidazolylmethyl groups and three methyl groups. This compound is of interest due to its unique structure, which allows it to act as a versatile ligand in coordination chemistry and materials science.

Mécanisme D'action

Target of Action

The primary targets of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene, also known as 1,1,1-[(2,4,6-Trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[1H -imidazole], are metal ions such as Co (II) and Zn (II) . These metal ions interact with the compound to form novel Metal-Organic Frameworks (MOFs) .

Mode of Action

The compound interacts with its targets through urothermal reactions . In these reactions, the Co (II) or Zn (II) atoms are connected by polycarboxylate ligands to form two-dimensional layers that are pillared by the compound, leading to the formation of three-dimensional porous frameworks .

Biochemical Pathways

The compound affects the adsorption pathways of certain gases . Specifically, it can selectively adsorb unsaturated hydrocarbon molecules (C2H2 and C2H4) and saturated hydrocarbon molecules (C2H6 and CH4) .

Pharmacokinetics

Itsdensity is predicted to be 1.33±0.1 g/cm3 , which may influence its distribution and excretion in the body.

Result of Action

The compound’s action results in the formation of three-dimensional porous frameworks . These frameworks can selectively adsorb certain gases, with high IAST selectivity for acetylene and methane .

Action Environment

The compound is stable under normal temperature conditions but may decompose under high temperature and light exposure . These environmental factors can influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene typically involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming coordination complexes with metal ions.

Substitution Reactions: The imidazolylmethyl groups can participate in substitution reactions, where the imidazole ring can be replaced or modified.

Common Reagents and Conditions

Coordination Reactions: Metal salts such as copper(II) sulfate or zinc(II) acetate are commonly used in coordination reactions with this compound.

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Applications De Recherche Scientifique

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene has several applications in scientific research:

Coordination Chemistry: It is used as a ligand to form coordination polymers and metal-organic frameworks (MOFs) with unique structural and functional properties.

Materials Science: The compound is employed in the design of materials with specific properties, such as proton conductivity and luminescence.

Catalysis: Coordination complexes of this compound can act as catalysts in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Tris(1-imidazolyl)benzene: Similar to 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene but lacks the methyl groups on the benzene ring.

1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Another related compound with benzimidazole groups instead of imidazole.

Uniqueness

This compound is unique due to the presence of both imidazolylmethyl and methyl groups on the benzene ring. This structural feature enhances its ability to form diverse coordination complexes and imparts unique properties to the resulting materials .

Activité Biologique

1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene (commonly referred to as TIMB) is a compound characterized by its unique structure featuring imidazole groups that are known for their biological activity. This article explores the biological activity of TIMB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1,1',1''-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

- Molecular Formula : C21H24N6

- CAS Number : 220593-43-1

- Purity : >98% .

Mechanisms of Biological Activity

TIMB exhibits various biological activities primarily due to the presence of imidazole rings. These rings can participate in hydrogen bonding and coordinate with metal ions, which enhances their biological interactions.

Anticancer Activity

Research has shown that TIMB derivatives can inhibit cancer cell proliferation. A study indicated that compounds with similar imidazole structures demonstrated significant cytotoxic effects against human cancer cell lines, such as breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial properties. TIMB has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .

Table 1: Biological Activities of TIMB and Related Compounds

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, TIMB demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of TIMB derivatives against various pathogens. The results indicated that certain derivatives showed enhanced activity against Gram-positive bacteria compared to standard antibiotics like penicillin .

Propriétés

IUPAC Name |

1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVXIWSFNFWPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.